3-(1-((2,3,5,6-Tetramethylphenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

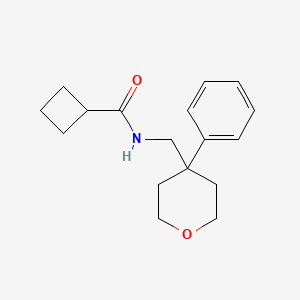

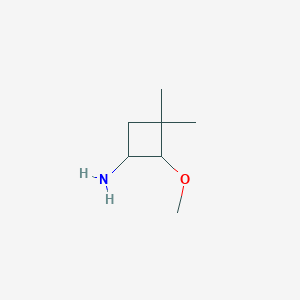

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a thiazolidine-2,4-dione group, which is a five-membered ring with sulfur and nitrogen atoms . The compound is also substituted with a 2,3,5,6-tetramethylphenyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a ring-closing reaction . The thiazolidine-2,4-dione group could be formed through a condensation reaction . The 2,3,5,6-tetramethylphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated five-membered ring, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The thiazolidine-2,4-dione group is a five-membered ring with sulfur and nitrogen atoms, which could contribute to the compound’s reactivity .Chemical Reactions Analysis

The compound could undergo various chemical reactions, depending on the conditions and reagents used. For example, the pyrrolidine ring could undergo functionalization reactions . The thiazolidine-2,4-dione group could undergo reactions with nucleophiles .科学的研究の応用

Antihyperglycemic Agents

Thiazolidine-2,4-diones have been evaluated as potential antihyperglycemic agents. Novel derivatives were synthesized and tested in diabetic mouse models, showing significant potency in lowering glucose and insulin levels. Substituent effects on phenyl rings were explored to optimize activity, with some derivatives effectively improving glucose tolerance in obese, insulin-resistant rats (Wrobel et al., 1998).

Anticancer and Antiproliferative Activity

A series of thiazolidine-2,4-dione derivatives demonstrated notable antiproliferative activity against various human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The importance of specific substituents was highlighted, with some compounds showing potent activity across tested carcinoma cell lines (Chandrappa et al., 2008).

Antimicrobial Activity

Compounds related to thiazolidine-2,4-diones have been synthesized and assessed for their antimicrobial efficacy. Some derivatives exhibited significant activity against Gram-positive bacteria and showed excellent antifungal properties, outperforming standard drugs in some cases (Prakash et al., 2011).

Cognitive Improvement

Dihydro-1H-pyrrolizine-3,5(2H,6H)-diones, a class related to your query compound, were synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice. Various structural modifications were explored, with some derivatives showing promising activity in improving cognitive functions (Butler et al., 1987).

特性

IUPAC Name |

3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S2/c1-10-7-11(2)13(4)16(12(10)3)25(22,23)18-6-5-14(8-18)19-15(20)9-24-17(19)21/h7,14H,5-6,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSYGNFDLXKMTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2354745.png)

![Ethyl 6-acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354749.png)

![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)

![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)

![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)